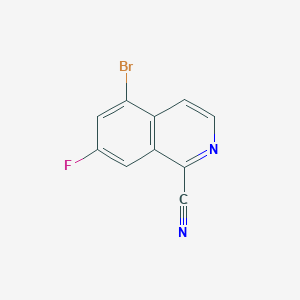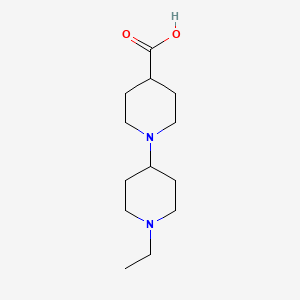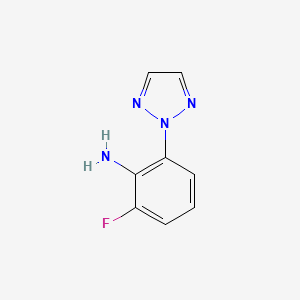
1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile is a specialized chemical compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . This compound is notable for its unique structure, which includes a cyclobutane ring substituted with an amino group, a hydroxyl group, and a nitrile group. It is primarily used for research purposes in various scientific domains.
Preparation Methods
The synthesis of 1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through , where two alkenes react to form the four-membered ring.
Introduction of Functional Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of a cyclobutane derivative with an appropriate amine and alcohol under controlled conditions can yield the desired product.
Nitrile Group Addition: The nitrile group can be introduced via cyanation reactions, where a suitable leaving group on the cyclobutane ring is replaced by a cyano group using reagents like sodium cyanide.
Chemical Reactions Analysis
1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include carbonyl compounds, primary amines, and substituted cyclobutane derivatives.
Scientific Research Applications
1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:
1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile: Similar structure but lacks the amino group.
1-(3-Aminopropyl)cyclobutane-1-carbonitrile: Similar structure but lacks the hydroxyl group.
1-(3-Amino-2-hydroxypropyl)cyclopentane-1-carbonitrile: Similar functional groups but with a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its combination of functional groups on a cyclobutane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(3-amino-2-hydroxypropyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2O/c9-5-7(11)4-8(6-10)2-1-3-8/h7,11H,1-5,9H2 |
InChI Key |
YNTKXGCQRQCMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(CN)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


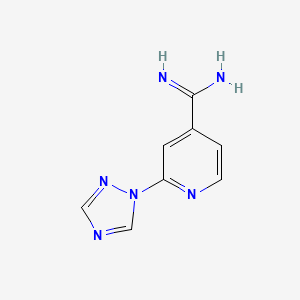
![3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol](/img/structure/B13215062.png)
![3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B13215075.png)

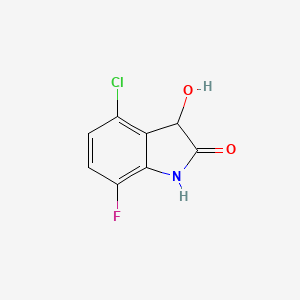



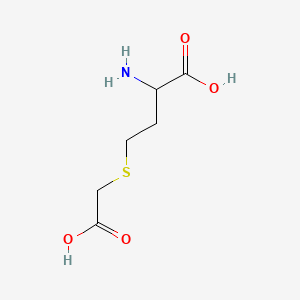
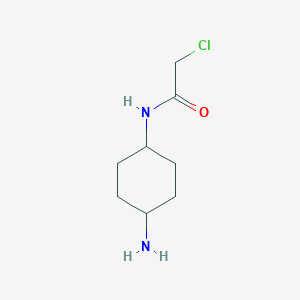
![Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13215122.png)
